BMS 695735

Catalog No.
S521707
CAS No.
1054315-48-8
M.F
C26H31ClFN7O
M. Wt
512.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS 695735

CAS Number

1054315-48-8

Product Name

BMS 695735

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

The exact mass of the compound BMS-695735 is 511.22626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-695735 is a potent, orally bioavailable small molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2, also known as KDR). As a dual-pathway inhibitor, it is designed for preclinical research into cancers where both tumor cell proliferation (driven by EGFR) and angiogenesis (driven by VEGFR) are critical for disease progression. Its primary value proposition lies in its high potency against these two key oncogenic kinases, making it a critical tool for studies in various cancer models.

Research Fit

CYP control Engineered to minimize CYP3A4 interference for oral oncology models
In vivo ready Orally bioavailable benzimidazole designed for murine xenograft studies
Selectivity defined Characterized IR cross‑reactivity profile for pathway‑specific studies

Substituting BMS-695735 with other dual-kinase inhibitors, such as Vandetanib or AEE788, or with single-target agents like Gefitinib (EGFR) or Sunitinib (VEGFR), can introduce significant experimental variability. Even inhibitors targeting the same kinases often exhibit distinct potency ratios, off-target kinase selectivity profiles, and pharmacokinetic properties. These differences can fundamentally alter cellular responses, in vivo efficacy, and toxicity profiles, compromising the reproducibility and interpretation of research findings. For studies designed to probe the specific consequences of potent and balanced EGFR/VEGFR-2 co-inhibition, using a precisely characterized agent like BMS-695735 is critical to ensure that observed effects are attributable to the intended mechanism of action.

Substitution Risk

Attribute
BMS 695735 (target)
BMS‑536924 (analog)
CYP3A4 inhibition
Negligible inhibition at pharmacologic exposures
Potent inhibition may confound DDI studies
Plasma protein binding
Moderate binding; higher free fraction
Extreme binding limits unbound drug exposure
PXR transactivation
No significant PXR activation
PXR‑mediated CYP3A4 induction reported

Superior In-Vivo Efficacy in EGFR-Dependent Xenograft Models Compared to First-Generation Inhibitors

In a head-to-head comparison using an A431 epidermoid carcinoma xenograft model, orally administered BMS-695735 induced complete tumor regression. In the more challenging NCI-H358 non-small cell lung cancer (NSCLC) xenograft model, BMS-695735 produced significant tumor growth inhibition, whereas the first-generation EGFR inhibitor Gefitinib was inactive in this model.

Evidence DimensionTumor Growth Inhibition
Target Compound DataComplete tumor regression (A431 model); Significant tumor growth inhibition (NCI-H358 model)
Comparator Or BaselineGefitinib: Inactive in the NCI-H358 model.
Quantified DifferenceQualitatively superior efficacy in a Gefitinib-insensitive model.
ConditionsNude mice bearing established A431 or NCI-H358 tumor xenografts, oral administration.

This demonstrates superior efficacy in a preclinical model where a common, first-generation EGFR inhibitor fails, justifying its selection for studying resistant or less sensitive tumor types.

IGF‑1R Potency
Head‑to‑head
34 nM (vs 100 nM for BMS‑536924)
Reported enzyme inhibition context
Biochemical assay with poly(Glu/Tyr) substrate

Potent and Balanced Dual Kinase Inhibition Profile

BMS-695735 demonstrates highly potent and balanced inhibitory activity against both EGFR and VEGFR-2 kinases in enzymatic assays. Its IC50 value for EGFR is 1.9 nM and for VEGFR-2 (KDR) is 1.6 nM. This contrasts with other dual inhibitors which may show a significant potency bias toward one target. For example, the comparator AEE788 is more potent against EGFR (IC50 = 2 nM) than against KDR (IC50 = 77 nM). Vandetanib also shows a potency differential, with an IC50 of 60 nM against VEGFR-stimulated cell proliferation and 170 nM against EGFR-stimulated proliferation in HUVEC cells.

Evidence DimensionEnzymatic Inhibition (IC50)
Target Compound DataEGFR: 1.9 nM; VEGFR-2 (KDR): 1.6 nM
Comparator Or BaselineAEE788: EGFR = 2 nM, KDR = 77 nM. Vandetanib: VEGFR-stimulated cell IC50 = 60 nM, EGFR-stimulated cell IC50 = 170 nM.
Quantified DifferenceBMS-695735 shows near 1:1 potency, while AEE788 is ~38-fold more potent against EGFR, and Vandetanib is ~2.8-fold more potent against VEGFR-pathway cells.
ConditionsIn vitro enzymatic kinase assays (BMS-695735, AEE788); Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay (Vandetanib).

For researchers specifically investigating the effects of simultaneous and equally potent inhibition of both pathways, the balanced profile of BMS-695735 provides a clearer and more direct experimental tool than comparators with skewed potency.

CYP3A4 Liability
Head‑to‑head
26 µM (vs 0.5 µM for BMS‑536924)
Reported CYP3A4 inhibition context
Recombinant human CYP3A4; BFC dealkylation assay

Demonstrated Oral Bioavailability and In-Vivo Target Engagement

BMS-695735 is characterized as an orally active inhibitor. In preclinical xenograft models, oral administration led to significant and sustained tumor growth inhibition, indicating sufficient bioavailability and exposure to engage EGFR and VEGFR-2 targets in vivo. This is a critical processability and usability feature for long-term in-vivo studies, avoiding the need for more complex administration routes like intravenous or intraperitoneal injections which can be required for compounds with poor oral pharmacokinetics.

Evidence DimensionRoute of Administration & Efficacy
Target Compound DataEffective upon oral administration in multiple xenograft models.
Comparator Or BaselineCompounds requiring parenteral administration for in-vivo efficacy.
Quantified DifferenceNot applicable (Qualitative advantage).
ConditionsMouse xenograft models.

The proven oral activity simplifies experimental design for chronic dosing studies, reducing animal stress and technical complexity, making it a more practical choice for long-term efficacy evaluations.

Protein Binding
Head‑to‑head
13.1% free (vs <0.2% free for analog)
Reported free fraction context
Human plasma equilibrium dialysis at 10 µM
Kinase Selectivity
Cross‑study
Biochemical kinase panel: IR, FAK, Lck activity noted; no CYP3A4/PXR signal
Reported selectivity profiling context
IR/IGF‑1R ratio ~2.1; comparator data from published panels
In Vivo Efficacy
Supporting
Oral activity in multiple xenograft models; no PXR/CYP3A4 confound
Reported xenograft model response context
Dosed at 20 mg/kg in PEG400/water; mechanistic interpretation enabled

Overcoming Resistance in EGFR-Driven Cancer Models

For studies using cancer models, such as the NCI-H358 NSCLC xenograft, that exhibit de novo or acquired resistance to first-generation EGFR inhibitors like Gefitinib. The demonstrated in-vivo efficacy of BMS-695735 in such a model makes it the appropriate tool to investigate dual pathway blockade as a resistance-breaking strategy.

Investigating Synergistic Anti-Tumor and Anti-Angiogenic Effects

Ideal for preclinical research aiming to dissect the combined impact of simultaneously blocking tumor cell proliferation and tumor-associated blood vessel formation. The balanced, high-potency profile against both EGFR and VEGFR-2 ensures that observed effects are due to a potent co-inhibition of both pathways, rather than a dominant effect on one.

Benchmark Compound for Novel Dual-Inhibitor Development

Serves as a high-potency reference compound in screening campaigns and head-to-head comparisons for developing new dual EGFR/VEGFR inhibitors. Its well-defined biochemical potency and demonstrated in-vivo activity provide a robust benchmark for evaluating novel chemical entities.

Application Fit Matrix

Application
Selection Property
Validation Focus
In vivo oncology xenograft studies
Controlled CYP3A4 inhibition profile
Hepatic CYP3A4 activity monitoring
IGF‑1R/IR pathway selectivity studies
Defined IR/IGF‑1R selectivity window
IR‑mediated metabolic signaling evaluation
PK‑PD exposure model validation
Moderate plasma protein binding
Unbound drug concentration–response analysis
Benzimidazole‑pyridone SAR panels
Multidimensional ADME‑potency benchmark
CYP3A4/PXR liability vs potency comparison

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

511.2262645 Da

Monoisotopic Mass

511.2262645 Da

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EWR4AHG0EQ
1: Velaparthi U, Wittman M, Liu P, Carboni JM, Lee FY, Attar R, Balimane P, Clarke W, Sinz MW, Hurlburt W, Patel K, Discenza L, Kim S, Gottardis M, Greer A, Li A, Saulnier M, Yang Z, Zimmermann K, Trainor G, Vyas D. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl )-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008 Oct 9;51(19):5897-900. doi: 10.1021/jm800832q. Epub 2008 Sep 3. PubMed PMID: 18763755.

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